molecular formula C20H20FN3O3 B2554483 3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-(3-fluorophenyl)-1,2-dihydropyrazin-2-one CAS No. 899725-54-3

3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-(3-fluorophenyl)-1,2-dihydropyrazin-2-one

Cat. No.: B2554483
CAS No.: 899725-54-3
M. Wt: 369.396
InChI Key: VMWFCXLAPMJAEJ-UHFFFAOYSA-N
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Description

3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-(3-fluorophenyl)-1,2-dihydropyrazin-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a dihydropyrazinone core, a fluorophenyl group, and a dimethoxyphenylethylamine moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-(3-fluorophenyl)-1,2-dihydropyrazin-2-one typically involves multiple steps, starting from commercially available reagents. One common approach is to use a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant conditions . This method involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.

Industrial Production Methods

For industrial production, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-(3-fluorophenyl)-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-(3-fluorophenyl)-1,2-dihydropyrazin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-(3-fluorophenyl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-(3-fluorophenyl)-1,2-dihydropyrazin-2-one is unique due to its combination of a dihydropyrazinone core with a fluorophenyl group and a dimethoxyphenylethylamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethylamino]-1-(3-fluorophenyl)pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3/c1-26-17-7-6-14(12-18(17)27-2)8-9-22-19-20(25)24(11-10-23-19)16-5-3-4-15(21)13-16/h3-7,10-13H,8-9H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWFCXLAPMJAEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=NC=CN(C2=O)C3=CC(=CC=C3)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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